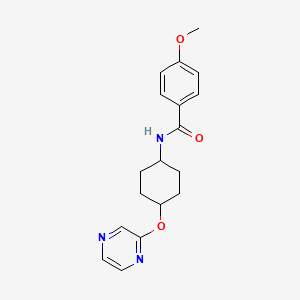

4-methoxy-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)benzamide

Description

Properties

IUPAC Name |

4-methoxy-N-(4-pyrazin-2-yloxycyclohexyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O3/c1-23-15-6-2-13(3-7-15)18(22)21-14-4-8-16(9-5-14)24-17-12-19-10-11-20-17/h2-3,6-7,10-12,14,16H,4-5,8-9H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQJPBVFWIBTETD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2CCC(CC2)OC3=NC=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-methoxy-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)benzamide is a compound of interest due to its potential biological activities, particularly as a phosphodiesterase inhibitor. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C19H23N3O3

- Molecular Weight : 341.41 g/mol

- IUPAC Name : this compound

The primary mechanism through which this compound exerts its biological effects is through the inhibition of phosphodiesterase (PDE), particularly PDE10A. This inhibition leads to increased levels of cyclic nucleotides (cAMP and cGMP), which play critical roles in various cellular processes including signal transduction, cell proliferation, and apoptosis.

Pharmacological Effects

Research indicates that compounds similar to this compound exhibit a range of pharmacological effects:

-

Antiviral Activity :

- Studies have demonstrated that pyrazine derivatives can inhibit viruses such as HIV and Hepatitis B by increasing intracellular levels of antiviral proteins like APOBEC3G .

- Specific derivatives have shown IC50 values in the nanomolar range against various viral strains, indicating potent antiviral properties.

- Anticancer Properties :

- Neuroprotective Effects :

Case Study 1: Antiviral Efficacy

A study investigated the antiviral efficacy of pyrazine derivatives against Hepatitis B virus (HBV). The results indicated that certain derivatives could significantly reduce HBV replication in vitro. The compound evaluated showed an EC50 value of approximately 7 μM, suggesting a strong potential for therapeutic application against HBV .

Case Study 2: Cancer Cell Apoptosis

Another research effort focused on the effects of PDE inhibitors on cancer cell lines. The study found that treatment with this compound led to a marked increase in apoptotic cell death in breast cancer cells. The mechanism was linked to the activation of cAMP-dependent protein kinase A (PKA), which subsequently activated pro-apoptotic factors .

Data Table: Biological Activities Summary

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical formula:

- Molecular Formula : C18H22N2O3

- Molecular Weight : 314.38 g/mol

The structure features a methoxy group, a cyclohexyl moiety, and a pyrazinyl ether, which contribute to its pharmacological properties.

Antitumor Activity

Recent studies have highlighted the potential of 4-methoxy-N-((1R,4R)-4-(pyrazin-2-yloxy)cyclohexyl)benzamide as an antitumor agent. The compound has been evaluated for its ability to inhibit cancer cell proliferation through various mechanisms:

- Kinase Inhibition : Similar compounds have shown efficacy in inhibiting RET kinase activity, which is crucial in certain cancers. For instance, benzamide derivatives have been synthesized and evaluated as RET kinase inhibitors, demonstrating moderate to high potency in cellular assays .

- Cellular Studies : In vitro studies indicated that compounds with similar structural motifs could significantly reduce cell viability in cancer models, suggesting that this compound may exhibit comparable effects .

Antiviral Properties

The compound's structural characteristics suggest potential antiviral applications. Research into N-heterocycles has indicated that derivatives can act against various viral pathogens by targeting specific viral enzymes or processes .

Case Study 1: Cancer Therapeutics

A study published in Cancer Research focused on a series of benzamide derivatives that included compounds structurally related to this compound. These compounds were evaluated for their ability to inhibit tumor growth in xenograft models. Results showed significant tumor regression correlating with RET kinase inhibition .

Case Study 2: Antiviral Screening

In another investigation, compounds similar to this compound were screened against viral strains such as HIV and influenza. The study found promising antiviral activity with low cytotoxicity levels, suggesting a favorable therapeutic index for further development .

Comparison with Similar Compounds

Key Observations:

Backbone Flexibility : The trans-cyclohexyl-pyrazine scaffold is conserved across analogs, suggesting its role in maintaining conformational rigidity for target engagement .

Substituent Impact: Methoxy vs. Cyano: The methoxy group in the target compound may enhance solubility compared to the cyano group in BK64969, which increases lipophilicity . Sulfonamide vs.

Synthetic Challenges : Yields vary significantly (18–55%), with bulky substituents (e.g., isoxazole in ) leading to lower efficiency due to steric hindrance.

Pharmacological and Physicochemical Properties

Key Observations:

- Receptor Specificity : TAK-480 demonstrates that cyclohexylamine derivatives can achieve high receptor selectivity, suggesting the target compound may similarly target specific pathways .

Stereochemical and Crystallographic Insights

- Stereochemistry : The (1r,4r) configuration in the target compound and analogs (e.g., BK64969) is critical for maintaining optimal spatial arrangement of the pyrazine and benzamide groups .

Q & A

Q. Q: What are the standard synthetic routes and characterization methods for this compound?

A: The compound is typically synthesized via coupling reactions using reagents like DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) under low-temperature conditions (-50°C) to activate the carboxylic acid group for amide bond formation . Characterization involves IR spectroscopy (to confirm functional groups), and NMR (for structural elucidation), and ESI-MS (for molecular weight validation) . For example, NMR can resolve the cyclohexyl and pyrazine ring protons, while ESI-MS confirms the molecular ion peak.

Advanced Synthesis: Reaction Optimization

Q. Q: How can reaction conditions be optimized to improve yield and purity?

A: Key parameters include:

- Temperature: Maintaining sub-zero temperatures during coupling prevents side reactions (e.g., racemization) .

- Catalysts: Using HOBt as an additive reduces epimerization in amide bond formation.

- Solvent Choice: Polar aprotic solvents like DMF or 1,4-dioxane enhance solubility of intermediates .

- Workup: Precipitation and recrystallization (e.g., ethanol) improve purity. For example, stirring at 0°C followed by gradual warming to 25°C over 28 hours achieved 75% yield in a related benzamide synthesis .

Analytical Challenges in Purity Assessment

Q. Q: What analytical techniques resolve discrepancies in purity assessments?

A: Discrepancies often arise from residual solvents or byproducts. A tiered approach is recommended:

- TLC for rapid monitoring (e.g., benzene:methanol 5:1) .

- HPLC with UV detection for quantitation of impurities (<1%).

- Mass Spectrometry (HRMS) to identify low-abundance byproducts. For fluorometric studies, pH adjustments (2.7–10.1) can reveal pH-sensitive impurities .

Biological Activity & Mechanism

Q. Q: What evidence supports its antimicrobial activity, and how does it target bacterial enzymes?

A: Structurally related compounds (e.g., pyrazine-containing benzamides) inhibit bacterial acps-pptase enzymes, which are essential for lipid biosynthesis . This dual-target mechanism (targeting both Class I and II pptases) disrupts cell membrane synthesis. For example, trifluoromethyl groups enhance lipophilicity, improving membrane penetration . Bioactivity assays (MIC values) against S. aureus and E. coli should validate efficacy .

Advanced Mechanistic Studies

Q. Q: How can biochemical pathways affected by this compound be mapped?

A: Use in vitro enzyme inhibition assays (e.g., fluorescence-based pptase activity assays) and in silico docking (e.g., AutoDock Vina) to identify binding pockets. Metabolomic profiling (LC-MS) can track downstream lipid biosynthesis intermediates . For example, truncated acyl carrier proteins indicate pathway disruption.

Structural-Activity Relationships (SAR)

Q. Q: How do substituents (e.g., pyrazine, methoxy) influence bioactivity?

A:

- Pyrazine ring : Enhances π-π stacking with enzyme active sites, improving binding affinity .

- Methoxy group : Increases metabolic stability by reducing oxidative degradation .

- Cyclohexyl group : The (1r,4r) configuration optimizes steric compatibility with hydrophobic enzyme pockets. Comparative studies with analogs (e.g., pyridine vs. pyrazine) can quantify these effects .

Data Contradiction Analysis

Q. Q: How to resolve conflicting reports on its bioactivity across studies?

A: Discrepancies may arise from:

- Assay Conditions : Variations in bacterial strain susceptibility or culture media .

- Compound Purity : Impurities >5% can skew MIC values .

- Structural Analog Confusion : Ensure studies specify stereochemistry (e.g., (1r,4r) vs. (1s,4s)). Cross-validation with orthogonal assays (e.g., time-kill curves) is critical .

Fluorometric Analysis Optimization

Q. Q: How to optimize fluorescence intensity for trace detection in biological matrices?

A: Adjust pH to 7.4 (physiological range) to maximize fluorescence quantum yield. Use chelating agents (e.g., EDTA) to mitigate quenching by metal ions. For Pb detection, a 1:1 complex stoichiometry was observed at λ/λ = 290/340 nm .

Pharmacokinetic Profiling

Q. Q: What strategies improve metabolic stability and bioavailability?

A:

- Trifluoromethyl groups : Reduce CYP450-mediated oxidation .

- PEGylation : Attaching polyethylene glycol (PEG) to the pyrazine ring enhances solubility.

- Prodrug Design : Masking the amide as an ester improves intestinal absorption .

Advanced Computational Modeling

Q. Q: How to predict binding modes with target enzymes using computational tools?

A: Perform molecular dynamics (MD) simulations (e.g., GROMACS) to assess conformational flexibility. Docking studies (e.g., Schrödinger Suite) can identify key hydrogen bonds between the methoxy group and enzyme residues (e.g., Arg154 in acps-pptase) . Free energy calculations (MM-PBSA) quantify binding affinity differences among stereoisomers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.